molecular formula C18H18FNO B3985857 (2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone

Cat. No.: B3985857
M. Wt: 283.3 g/mol
InChI Key: NIVTZQQDFNKFPO-UHFFFAOYSA-N
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Description

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylpiperidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to interact with receptors or enzymes in biological systems, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may influence neurotransmitter systems or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (2-fluorophenyl)-(4-fluorophenyl)methanone: Similar structure but with an additional fluorine atom on the phenyl ring.

    (2-fluorophenyl)-(4-chlorophenyl)methanone: Contains a chlorine atom instead of a phenyl group.

    (2-fluorophenyl)-(4-bromophenyl)methanone: Contains a bromine atom instead of a phenyl group

Uniqueness

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone is unique due to the presence of both fluorophenyl and phenylpiperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2-fluorophenyl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVTZQQDFNKFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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